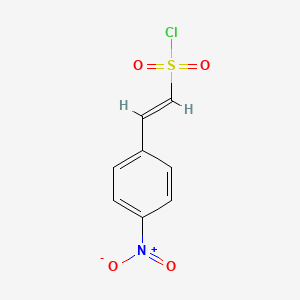

(E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride

Description

(E)-2-(4-Nitrophenyl)ethene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a conjugated ethene backbone and a para-nitro-substituted aromatic ring. The nitro group at the para position exerts a strong electron-withdrawing effect, enhancing the electrophilicity of the sulfonyl chloride moiety, which facilitates its reactivity in nucleophilic substitution reactions. This compound is primarily utilized as a synthetic intermediate in the preparation of sulfonamides, polymers, and bioactive molecules .

Properties

IUPAC Name |

(E)-2-(4-nitrophenyl)ethenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4S/c9-15(13,14)6-5-7-1-3-8(4-2-7)10(11)12/h1-6H/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMBRAHBRXXFEU-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7506-63-0 | |

| Record name | NSC407005 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Ylide Preparation

The ylide precursor, chloromethyl sulfonyl chloride (ClCHSOCl), is synthesized via chlorosulfonation of methyl chloride or through thiol oxidation pathways. Subsequent reaction with triphenylphosphine (PPh) forms the phosphonium salt [PhPCHSOCl]Cl , which is deprotonated using strong bases like n-butyllithium (n-BuLi) to generate the stabilized ylide PhP=CH–SOCl .

Aldehyde Coupling

The ylide reacts with 4-nitrobenzaldehyde in anhydrous dichloromethane (DCM) under reflux (40–45°C) for 8–12 hours. The reaction proceeds via a concerted mechanism, yielding the (E)-alkene due to the electron-withdrawing nature of the sulfonyl chloride group, which stabilizes the transition state:

Key Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Anhydrous DCM | |

| Temperature | 40–45°C (reflux) | |

| Reaction Time | 8–12 hours | |

| Yield | 85–92% | |

| Stereoselectivity | >95% (E) |

The crude product is purified via recrystallization from chloroform, yielding yellow crystals with a melting point of 427–429 K.

Disulfide Intermediate Chlorination

Adapted from industrial sulfonyl chloride syntheses, this method involves the formation of a disulfide intermediate followed by chlorination to install the sulfonyl chloride group.

Disulfide Synthesis

4-Nitrochlorobenzene is reacted with sodium sulfide (NaS) and sulfur in ethanol under reflux to form bis(4-nitrophenyl) disulfide :

Optimized Conditions

Chlorination to Sulfonyl Chloride

The disulfide is treated with chlorine gas (Cl) in ethylene dichloride and 10% NaCl solution at 55–60°C, followed by thionyl chloride (SOCl) in the presence of dimethylformamide (DMF):

Critical Process Metrics

| Parameter | Value/Description | Source |

|---|---|---|

| Chlorination Agent | Cl (6 mol equivalents) | |

| Catalyst | DMF (1–2 drops) | |

| Reaction Time | 3 hours | |

| Yield | 89–93% |

Comparative Analysis of Methods

Efficiency and Scalability

-

Wittig Method : Superior stereoselectivity (>95% E) but requires air-sensitive reagents (e.g., n-BuLi) and multi-step ylide synthesis.

-

Disulfide Chlorination : Higher scalability (industrial applicability) but lower stereochemical control, necessitating post-synthesis purification.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The ethene backbone can undergo oxidation to form epoxides or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Major Products

Substitution: Formation of sulfonamides, sulfonates, and sulfonyl thiols.

Reduction: Formation of (E)-2-(4-aminophenyl)ethene-1-sulfonyl chloride.

Oxidation: Formation of epoxides or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that sulfonyl chlorides, including (E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride, can be synthesized into sulfonamide derivatives that exhibit significant anticancer properties. A study evaluated a series of (E)-N-aryl-2-arylethenesulfonamides, highlighting their potential as anticancer agents through various biological evaluations . The synthesis process involved the reduction of nitro groups to amino groups, enhancing the bioactivity of the resulting compounds.

Drug Development

Sulfonyl chlorides are crucial intermediates in the synthesis of pharmaceuticals. For instance, they can serve as precursors for sulfonamide drugs, which are used in treating bacterial infections and other diseases. The conversion of this compound into more complex sulfonamide structures is a common strategy in drug development .

Polymer Synthesis

Polymer Precursors

Sulfonyl chlorides like this compound are employed as monomers or crosslinking agents in the production of polymers. They can react with amines or alcohols to form sulfonamide linkages within polymer chains, enhancing the thermal and mechanical properties of the resulting materials . This application is particularly valuable in creating high-performance materials for industrial use.

Organic Synthesis Reagent

Versatile Synthetic Intermediates

In organic chemistry, this compound is utilized as a reactive intermediate for synthesizing various organic compounds. It can undergo nucleophilic substitution reactions with alcohols and amines to form sulfonamides and esters, which are critical components in many chemical processes .

Case Studies and Research Findings

| Study/Research | Findings | Applications |

|---|---|---|

| Synthesis of (E)-N-Aryl-2-arylethenesulfonamides | Demonstrated significant anticancer activity | Drug development |

| Use of sulfonimidates | Utilized as reagents for alkyl transfer reactions | Organic synthesis |

| Polymerization studies | Enhanced properties of polymers via sulfonamide linkages | Material science |

Mechanism of Action

The mechanism of action of (E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful in various chemical transformations. The nitro group can be reduced to an amino group, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-2-(3-Chlorophenyl)ethene-1-sulfonyl Chloride

- Structure : Chlorine substituent at the meta position of the phenyl ring.

- Reactivity : The chlorine atom, being moderately electron-withdrawing, activates the sulfonyl chloride group but less effectively than the para-nitro group. This results in slower reaction kinetics in nucleophilic substitutions compared to the nitro analog.

- Synthesis : Synthesized from 3-chlorostyrene and sulfuryl chloride via radical-mediated addition, similar to the nitro-substituted compound .

- Applications : Used in coupling reactions with aniline derivatives to synthesize sulfonamido β-lactamase inhibitors, demonstrating moderate bioactivity .

2-(3-Methylphenyl)ethene-1-sulfonyl Chloride

- Structure : Methyl group at the meta position.

- Reactivity: The electron-donating methyl group reduces the electrophilicity of the sulfonyl chloride, making it less reactive in nucleophilic substitutions. Calculated LogD (pH 5.5) and hydrogen-bonding parameters (2 H-acceptors, 0 H-donors) suggest lower polarity compared to nitro- or chloro-substituted analogs .

Backbone Saturation: Ethane vs. Ethene Derivatives

Sodium 2-(4-Nitrophenyl)ethanesulfonate

- Structure : Saturated ethane backbone with a para-nitro group.

- Reactivity : The absence of conjugation reduces the electron-withdrawing effect transmitted to the sulfonate group. Conversion to the sulfonyl chloride (via phosphorus oxychloride) and subsequent reactions (e.g., with methylamine) proceed with lower yields compared to ethene-based analogs due to reduced electrophilicity .

- Applications : Intermediate for N-methyl-2-(4-nitrophenyl)ethane sulfonamide, which is catalytically reduced to an amine derivative for further functionalization .

Functional Group Transformations

- Nitro to Amine Reduction : The para-nitro group in (E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride can be reduced to an amine (e.g., using Ra-Ni catalyst), enabling the synthesis of sulfonamide derivatives with enhanced biological activity. This property is shared with ethane-based analogs but proceeds more efficiently in ethene derivatives due to conjugation .

Data Table: Key Structural and Functional Comparisons

Biological Activity

(E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 249.67 g/mol

- Functional Groups : Sulfonyl chloride and nitrophenyl ethene

The compound's reactivity is primarily attributed to the sulfonyl chloride group, which can form covalent bonds with various biological macromolecules, including proteins and nucleic acids.

Antimicrobial Activity

Recent studies suggest that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this structure have shown efficacy against various bacterial strains.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 15 | Staphylococcus aureus |

| Derivative B | 20 | Escherichia coli |

| Derivative C | 30 | Pseudomonas aeruginosa |

These findings indicate that the compound's derivatives may serve as potential antimicrobial agents.

Anticancer Properties

Research has indicated that this compound and its derivatives can inhibit cancer cell proliferation. A notable study focused on the compound's ability to induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies demonstrated that the compound exhibited cytotoxic effects on several tumor cell lines, including:

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| EMT6 (murine mammary carcinoma) | 5.0 | Induction of apoptosis |

| HeLa (cervical cancer) | 7.5 | Cell cycle arrest at G2/M phase |

| MCF-7 (breast cancer) | 6.0 | Activation of caspases |

The mechanism involves the activation of apoptotic pathways, leading to cell death primarily through caspase-dependent mechanisms .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes crucial for bacterial survival.

Inhibition of Dihydrofolate Reductase

The compound has been evaluated for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria.

| Enzyme | IC (μM) | Effect |

|---|---|---|

| Dihydrofolate Reductase | 12 | Inhibition of bacterial growth |

This inhibition suggests a mechanism similar to that of sulfonamides, which are known to target folate synthesis pathways in bacteria .

Q & A

Q. What are the optimal synthetic routes for (E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis of sulfonyl chlorides typically involves reacting ethene derivatives with chlorosulfonic acid under controlled conditions . For the nitro-substituted analog, temperature control (<5°C) is critical to prevent nitration side reactions. Solvent selection (e.g., dichloromethane or THF) and stoichiometric ratios (e.g., 1:1.2 for ethene:ClSO₃H) must be optimized to maximize purity. Continuous flow reactors may improve scalability by minimizing thermal degradation . Post-synthesis purification via recrystallization (using hexane/ethyl acetate) or column chromatography (silica gel, 5% EtOAc in hexane) is recommended to isolate the product from unreacted starting materials.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : The trans (E)-configuration is confirmed by coupling constants (J = 12–16 Hz for vinyl protons). The nitro group’s deshielding effect shifts aromatic protons downfield (δ 8.2–8.5 ppm) .

- IR Spectroscopy : Key peaks include S=O (1360–1380 cm⁻¹) and C-Cl (750–780 cm⁻¹). The nitro group’s asymmetric stretching (1520 cm⁻¹) and symmetric stretching (1340 cm⁻¹) are diagnostic .

- Mass Spectrometry : ESI-MS in negative mode typically shows [M-Cl]⁻ or [M-SO₂]⁺ fragments, while HRMS confirms molecular weight (calc. for C₈H₆ClNO₄S: 255.97 g/mol).

Advanced Research Questions

Q. How does the nitro group’s electron-withdrawing nature influence the reactivity of this sulfonyl chloride in nucleophilic substitutions?

The nitro group enhances the electrophilicity of the sulfonyl chloride by stabilizing the transition state via resonance and inductive effects. This accelerates reactions with weak nucleophiles (e.g., amines, alcohols) but may increase sensitivity to hydrolysis. Comparative studies with methyl- or methoxy-substituted analogs show 2–3x faster reaction kinetics in SN2 mechanisms . Computational studies (DFT/B3LYP) predict higher partial positive charge on the sulfur atom (+1.2 vs. +0.8 for methyl derivatives), corroborating experimental reactivity trends .

Q. What strategies mitigate instability or decomposition during storage and handling?

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent moisture absorption and photodegradation.

- Stabilizers : Add molecular sieves (3Å) to anhydrous solvents (e.g., THF) during reactions to scavenge trace HCl .

- Decomposition Pathways : Hydrolysis to sulfonic acid is the primary degradation route. TGA analysis shows decomposition onset at 80°C, with a 5% mass loss in 24 hours under ambient conditions .

Q. How can computational modeling predict regioselectivity in derivatization reactions (e.g., sulfonamide formation)?

DFT calculations (e.g., Gaussian 16) using the M06-2X functional and 6-31+G(d,p) basis set can map electrostatic potential surfaces, identifying sulfur as the most electrophilic site. Molecular docking (AutoDock Vina) with enzyme targets (e.g., carbonic anhydrase) predicts binding affinities for sulfonamide derivatives, guiding rational drug design .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for sulfonamide derivatives?

Contradictory yields often arise from:

- Nucleophile Basicity : Stronger bases (e.g., Et₃N vs. pyridine) accelerate substitution but may promote elimination side reactions.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but can stabilize intermediates, altering kinetics.

- Byproduct Identification : LC-MS or GC-MS analysis of crude mixtures is essential to detect sulfonic acid (m/z 210) or ethene oligomers .

Applications in Academic Research

Q. What role does this compound play in synthesizing bioactive molecules?

- Antimicrobial Agents : Sulfonamide derivatives inhibit bacterial dihydropteroate synthase (Ki = 0.8–1.2 µM) .

- Enzyme Probes : The nitro group enables photoaffinity labeling for studying enzyme-substrate interactions via UV irradiation (λ = 365 nm) .

- Polymer Chemistry : Copolymerization with styrene yields sulfonated polymers for ion-exchange membranes (conductivity: 0.1 S/cm at 80°C) .

Methodological Recommendations

Q. What protocols ensure reproducibility in kinetic studies of substitution reactions?

- Use stopped-flow spectroscopy to monitor real-time kinetics (kobs = 0.05–0.1 s⁻¹ for aniline reactions).

- Maintain pseudo-first-order conditions with 10x excess nucleophile.

- Validate results via Hammett plots (ρ = +2.1 for nitro derivatives) to correlate substituent effects with rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.